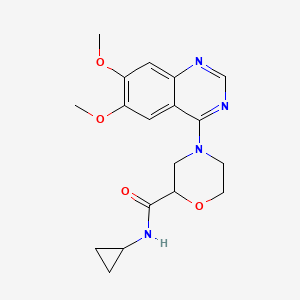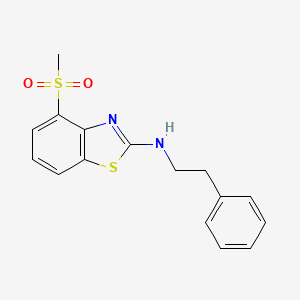![molecular formula C20H26N4O2 B12267694 4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12267694.png)
4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group and a piperazine ring The presence of the 2,5-dimethoxyphenyl group attached to the piperazine ring adds to its structural diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the cyclopropyl group and the piperazine ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur at the correct positions on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Ciprofloxacin analogues
Uniqueness
4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group and the 2,5-dimethoxyphenyl group provides distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H26N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-cyclopropyl-6-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C20H26N4O2/c1-25-17-5-6-19(26-2)16(11-17)13-23-7-9-24(10-8-23)20-12-18(15-3-4-15)21-14-22-20/h5-6,11-12,14-15H,3-4,7-10,13H2,1-2H3 |
InChI Key |
JISXHKILIRUPPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12267613.png)
![[(3,4-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12267620.png)
![4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12267623.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethylpyrimidine](/img/structure/B12267630.png)
![4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267638.png)
![5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267641.png)
![3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12267660.png)
acetic acid](/img/structure/B12267661.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-4-carbonitrile](/img/structure/B12267672.png)

![4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12267679.png)


![2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide](/img/structure/B12267703.png)
